molecular formula C8H6Br2N2 B3033158 5,6-Dibromo-2-methyl-1H-benzimidazole CAS No. 89664-13-1

5,6-Dibromo-2-methyl-1H-benzimidazole

Cat. No. B3033158
CAS RN: 89664-13-1
M. Wt: 289.95 g/mol
InChI Key: VRHINYYCVCHKEF-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-methyl-1H-benzimidazole is a chemical compound with the molecular formula C7H4Br2N2 . It is a derivative of benzimidazole, a heterocyclic compound that is widely used in the design and synthesis of novel bioactive compounds .


Synthesis Analysis

Benzimidazole derivatives are synthesized in a multistep process . For instance, 2-Methylbenzimidazole is synthesized by the condensation of o-phenylenediamine with acetic acid . The mixture of o-phenylenediamine and acetic acid is heated at 100°C for 2 hours and then cooled slowly. 10% sodium hydroxide solution is added slowly to the mixture until it is slightly alkaline .


Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-2-methyl-1H-benzimidazole consists of a benzimidazole core with two bromine atoms attached at the 5 and 6 positions and a methyl group attached at the 2 position .


Chemical Reactions Analysis

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, antitumor, and antidiabetic activities . They are also known to act as corrosion inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromo-2-methyl-1H-benzimidazole include a predicted boiling point of 472.7±25.0 °C and a predicted density of 2.164±0.06 g/cm3 . It has a pKa value of 10.69±0.30, indicating that it can act as a weak base .

Safety and Hazards

Benzimidazole derivatives can be moderately toxic by ingestion and poison by intravenous route . They have also been reported to have experimental reproductive effects and mutation data .

properties

IUPAC Name

5,6-dibromo-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHINYYCVCHKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571981
Record name 5,6-Dibromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-2-methyl-1H-benzimidazole

CAS RN

89664-13-1
Record name 5,6-Dibromo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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